molecular formula C12H16BBrO2 B1291355 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 269410-06-2

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1291355
M. Wt: 282.97 g/mol
InChI Key: BQVWGVYJHSRHSD-UHFFFAOYSA-N
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Description

The compound "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a boron-containing organic molecule that is likely to be of interest due to its potential applications in organic synthesis and materials science. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some of the properties and reactivities of the compound .

Synthesis Analysis

The synthesis of related boron-containing compounds often involves reactions with organometallic intermediates or the use of catalytic processes. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This suggests that similar catalytic strategies could potentially be employed for the synthesis of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."

Molecular Structure Analysis

The molecular structure of boron-containing compounds is often characterized by X-ray diffraction studies. For instance, the structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was determined using single-crystal X-ray diffractometer data . This compound was found to have a tetracoordinated boron atom, which is a common feature in boron-containing organic molecules. The molecular structure of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" would likely exhibit similar coordination around the boron atom.

Chemical Reactions Analysis

The reactivity of boron-containing compounds can vary significantly depending on their molecular structure. For example, the reactivity of pyridin-2-ylboron derivatives was studied, and differences in the orientation of the dioxaborolane ring with respect to the pyridine ring were observed to influence their chemical reactivity . This indicates that the reactivity of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" could also be influenced by the orientation of substituents around the boron center.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing compounds can be inferred from NMR spectroscopy and X-ray analysis. For instance, the structure and conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was investigated using NMR spectroscopy and X-ray analysis, revealing that the molecule exists in a chair conformation with an equatorial phenyl group . Similar analytical techniques would likely provide valuable information about the physical and chemical properties of "2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane."

Scientific Research Applications

  • Suzuki-Miyaura Cross Coupling Reaction : This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) under basic conditions to form a single product. In this case, “2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used as the boronic acid component .
  • Suzuki-Miyaura Cross Coupling Reaction : This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide (or triflate) under basic conditions to form a single product. In this case, “2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be used as the boronic acid component .

  • Proteomics Research : As a biochemical, this compound could be used in various proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.

Safety And Hazards

While specific safety data for this compound is not available, similar compounds are generally considered hazardous and can cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of boronic esters in organic synthesis is a rapidly developing field, with new synthetic methods and applications being discovered regularly. This compound could potentially be used in the development of new synthetic methodologies or in the synthesis of pharmaceuticals or materials .

properties

IUPAC Name

2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWGVYJHSRHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620178
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

269410-06-2
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
7
Citations
TF Wang, CL Lin, CN Chen… - Journal of the Chinese …, 2007 - Wiley Online Library
A simple and direct method has been developed for the preparation of the title compound from 1,2‐dibromobenzene. Suzuki‐Miyaura reactions of this compound with substituted …
Number of citations: 6 onlinelibrary.wiley.com
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
Number of citations: 15 www.sciencedirect.com
G Jin, S Lian, Y Pan, Z Wu, D Hu, Y Mo, LL Liu… - Polymer …, 2019 - pubs.rsc.org
In this paper, we report soluble mono-triphenylamine-functionalized polyspirobifluorenes (C8T-PsF, C8T-alt-mO-PsF and T-alt-mO-PsF) and compare their electroluminescent …
Number of citations: 9 pubs.rsc.org
李紅亮 - (No Title), 2017 - repository.dl.itc.u-tokyo.ac.jp
Carbon-Carbon bonds are the molecular “bricks and mortar” from which diverse architectures in living organisms and manmade materials are constructed. In the field of organic …
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp
S Nerkar - 2017 - search.proquest.com
Synthesis and applications of alkyl-and aryl-substituted NHC-boranes has been demonstrated. Chapter 1 shows the synthesis of methyl-and phenyl-substituted NHC-boranes by using …
Number of citations: 3 search.proquest.com
E Archer - 2012 - opencommons.uconn.edu
• Amy Howell, if you had not reached out to me when I first applied I would certainly not be here today completing this program.• My Bailey group members Johanna Bakonyi, Ashley …
Number of citations: 3 opencommons.uconn.edu
S Chen, Z Pan, Y Wang - Zeitschrift für Naturforschung B, 2014 - degruyter.com
A metal-free, PPh 3 -mediated borylation reaction of arenediazonium salts with bis(pinacolato)diborane has been developed under mild conditions. The process provides an attractive …
Number of citations: 4 www.degruyter.com

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